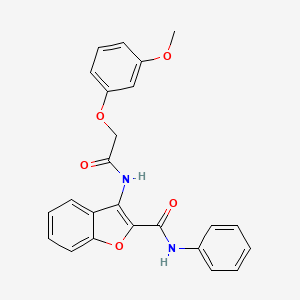![molecular formula C25H22FN5O4 B2720226 1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine CAS No. 1260903-47-6](/img/structure/B2720226.png)
1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine is an intricate organic molecule that presents significant interest in fields such as medicinal chemistry and pharmaceutical sciences
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of 1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine typically involves multi-step synthetic procedures. Starting from commercially available precursors:
Step 1: Synthesis of 1,3-benzodioxol-5-yl derivative.
Step 2: Introduction of the 1,2,4-oxadiazole moiety through cyclization reactions.
Step 3: Formation of the pyrrole ring and subsequent acetylation.
Step 4: Attachment of the 2-fluorophenylpiperazine via nucleophilic substitution.
Each step necessitates precise conditions such as temperature control, the use of catalysts like Pd/C, and purification techniques like column chromatography.
Industrial Production Methods
In an industrial context, production would likely involve optimization of reaction scale, employing flow chemistry techniques to enhance yields and reduce reaction times. The use of automated systems and high-throughput screening could also be implemented to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine is amenable to several chemical reactions, such as:
Oxidation: Using oxidizing agents like PCC or KMnO4.
Reduction: Employing reagents like LiAlH4 or NaBH4.
Substitution: Both nucleophilic (e.g., with halides in aprotic solvents) and electrophilic substitutions (e.g., using Friedel-Crafts reactions).
Major Products
The main products formed are dependent on the specific reactions. For instance:
Oxidation might yield carbonyl-containing derivatives.
Reduction could produce alcohols or amines.
Substitution reactions lead to a variety of functionalized derivatives.
Scientific Research Applications
1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine has a wide array of applications:
Chemistry: As a building block for complex molecular frameworks.
Biology: Involved in studies on enzyme inhibition and receptor binding.
Medicine: Potential therapeutic agent for neurological disorders due to its interaction with central nervous system receptors.
Industry: Possible utility in material sciences for developing novel polymers or nanomaterials.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets:
Receptor Binding: It may act as an agonist or antagonist at various neurotransmitter receptors.
Enzyme Inhibition: Capable of inhibiting key enzymes involved in metabolic pathways, thus altering physiological states.
Molecular Pathways: Engages in signaling pathways that modulate cellular functions, particularly in neurons.
Comparison with Similar Compounds
1-({2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-fluorophenyl)piperazine shares similarities with several other compounds:
Similar Compounds: 1-(4-(2-fluorophenyl)-1H-pyrrol-2-yl)piperazine, 1-(2-(1,3-benzodioxol-5-yl)-1H-pyrrol-3-yl)-4-(2-fluorophenyl)piperazine.
Uniqueness: What sets it apart is the combination of the benzodioxol ring with the oxadiazole and fluorophenylpiperazine moieties, offering distinctive pharmacological and chemical properties that make it suitable for unique applications.
There you have it—a deep dive into this compound, its synthesis, reactions, applications, and more. Cool stuff, right?
Properties
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22FN5O4/c26-18-4-1-2-5-19(18)29-10-12-30(13-11-29)23(32)15-31-9-3-6-20(31)25-27-24(28-35-25)17-7-8-21-22(14-17)34-16-33-21/h1-9,14H,10-13,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLZZLLHAQRBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-chloro-N-{2-[4-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}acetamide](/img/structure/B2720144.png)
![methyl 4-({[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]carbamoyl}formamido)benzoate](/img/structure/B2720147.png)

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2720149.png)



![Methyl 2-[4-(2,6-dichloropyridine-4-carbonyl)thiomorpholin-3-yl]acetate](/img/structure/B2720156.png)
![8-(4-acetylbenzenesulfonyl)-3-(3-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2720157.png)
![1-(2,3-Dimethoxyphenyl)-2-(2-(dimethylamino)ethyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2720160.png)

![N-(4-fluorophenyl)-2-[6-(2-methylpropane-2-sulfonyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2720162.png)


